molecular formula C9H8N4O3 B14353236 N-(6-nitro-1H-benzimidazol-2-yl)acetamide CAS No. 90964-32-2

N-(6-nitro-1H-benzimidazol-2-yl)acetamide

Cat. No.: B14353236
CAS No.: 90964-32-2
M. Wt: 220.18 g/mol
InChI Key: ZLHASRQVZQYAQU-UHFFFAOYSA-N
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Description

N-(6-nitro-1H-benzimidazol-2-yl)acetamide: is a compound belonging to the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1H-benzimidazol-2-yl)acetamide typically involves the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of potassium carbonate and acetonitrile as a solvent . This reaction yields a mixture of regioisomers with the nitro group positioned at either the 5 or 6 position, with chemical yields ranging from 60% to 94% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1H-benzimidazol-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(6-nitro-1H-benzimidazol-2-yl)acetamide is related to its reductive metabolism. It functions as a prodrug and must be activated by an NADH-dependent, mitochondrially localized, bacterial-like, type I nitroreductase . This activation leads to the formation of reactive intermediates that exert the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-nitro-1H-benzimidazol-2-yl)acetamide is unique due to its specific nitro group positioning and its potential for diverse chemical modifications. This uniqueness allows it to serve as a versatile building block for synthesizing various biologically active compounds.

Properties

CAS No.

90964-32-2

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

N-(6-nitro-1H-benzimidazol-2-yl)acetamide

InChI

InChI=1S/C9H8N4O3/c1-5(14)10-9-11-7-3-2-6(13(15)16)4-8(7)12-9/h2-4H,1H3,(H2,10,11,12,14)

InChI Key

ZLHASRQVZQYAQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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